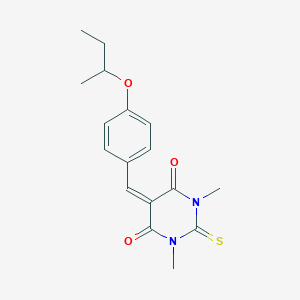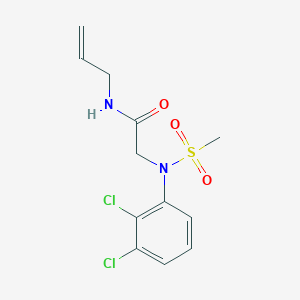
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as ADX-47273, is a novel and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in recent years due to its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
Mecanismo De Acción
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide acts as a PAM of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 has been implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and drug addiction. This compound binds to a specific site on mGluR5 and increases the affinity of the receptor for its endogenous ligand, glutamate. This results in increased mGluR5 signaling and downstream effects on neuronal function and behavior.
Biochemical and Physiological Effects:
This compound has been shown to modulate mGluR5 signaling in various brain regions, including the prefrontal cortex, hippocampus, and striatum. Studies have shown that this compound can enhance synaptic plasticity and improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, this compound has been shown to reduce drug-seeking behavior and anxiety in animal models of addiction and anxiety disorders, respectively. These effects are likely due to the modulation of mGluR5 signaling in these brain regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for mGluR5. This allows for specific modulation of mGluR5 signaling without affecting other receptors or neurotransmitter systems. In addition, this compound has been shown to have good pharmacokinetic properties and can be administered orally, which makes it a convenient tool for in vivo studies. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with schizophrenia and Alzheimer's disease. Another area of interest is the development of more potent and selective mGluR5 PAMs that can be used as therapeutic agents. Finally, future research may focus on the role of mGluR5 signaling in other physiological and pathological processes, such as pain, inflammation, and cancer.
Aplicaciones Científicas De Investigación
N~1~-allyl-N~2~-(2,3-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical models of various neurological and psychiatric disorders. Studies have shown that this compound can modulate mGluR5 signaling and improve cognitive function in animal models of schizophrenia and Alzheimer's disease. In addition, this compound has been shown to reduce drug-seeking behavior and anxiety in animal models of addiction and anxiety disorders, respectively. These findings suggest that this compound may have therapeutic potential in the treatment of these disorders.
Propiedades
IUPAC Name |
2-(2,3-dichloro-N-methylsulfonylanilino)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c1-3-7-15-11(17)8-16(20(2,18)19)10-6-4-5-9(13)12(10)14/h3-6H,1,7-8H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTINVXWCVGOSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC=C)C1=C(C(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B3980797.png)
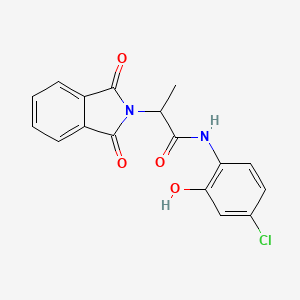
![2-[(6-methoxy-2H-chromen-3-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3980813.png)
![3-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B3980817.png)
![N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3980824.png)
![N-cyclopropyl-2-nitro-5-[4-(2-thienylcarbonyl)-1-piperazinyl]aniline](/img/structure/B3980827.png)
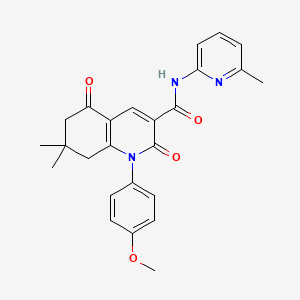
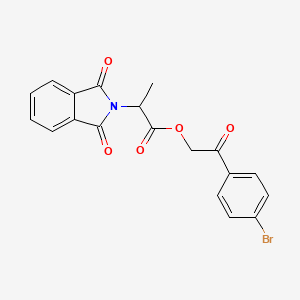
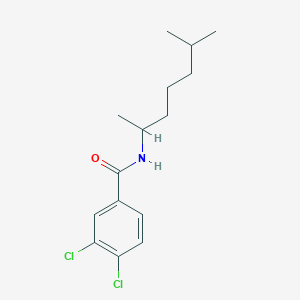
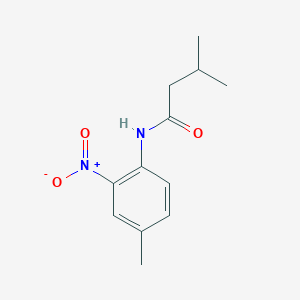
![N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3980854.png)

![N~2~-(4-ethoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3980875.png)
